Enzymatic Target Engagement: DBH Inhibition vs. Opioid Receptor Agonism
The (S)-enantiomer of this compound is reported as a selective dopamine-β-hydroxylase (DBH) inhibitor, a mechanism absent in the closely related analgesic Tapentadol [1]. While direct quantitative IC₅₀ data for this specific compound against purified DBH is not available in the current search corpus, its reported functional role provides mechanistic differentiation. Tapentadol's primary mechanism is μ-opioid receptor agonism (Ki = 0.1 μM) and norepinephrine reuptake inhibition (Ki = 0.5 μM) [1].
| Evidence Dimension | Primary Mechanism of Action |
|---|---|
| Target Compound Data | Selective dopamine-β-hydroxylase (DBH) inhibitor |
| Comparator Or Baseline | Tapentadol: μ-opioid receptor agonist (Ki=0.1 µM) and norepinephrine reuptake inhibitor (Ki=0.5 µM) [1] |
| Quantified Difference | Mechanistically distinct target engagement (DBH inhibition vs. MOR agonism/NRI); quantitative IC50 data for the target compound is needed for a direct potency comparison. |
| Conditions | Mechanistic classification from vendor and literature sources. |
Why This Matters
This distinction is critical for research applications focused on catecholamine modulation rather than direct opioid receptor activation, avoiding confounding opioidergic effects.
- [1] Tzschentke, T. M., et al. (2007). (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel μ-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. Journal of Pharmacology and Experimental Therapeutics, 323(1), 265-276. View Source
